The Versatile Building Block: A Technical Guide to 3,5-Dibromopyrazin-2-amine
The Versatile Building Block: A Technical Guide to 3,5-Dibromopyrazin-2-amine
Abstract
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 3,5-dibromopyrazin-2-amine (CAS No. 24241-18-7). This highly functionalized pyrazine derivative serves as a pivotal intermediate in the synthesis of a diverse array of complex molecules, particularly in the realms of medicinal chemistry and materials science. This document offers researchers, chemists, and drug development professionals a comprehensive resource, detailing its spectroscopic signature, validated synthetic protocols, and its strategic application in advanced chemical transformations, including regioselective cross-coupling reactions.
Introduction and Nomenclature
3,5-Dibromopyrazin-2-amine is a halogenated heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its structure, featuring a pyrazine core with two bromine atoms and an amino group, offers multiple reaction sites for diversification. This unique arrangement of functional groups allows for sequential and site-selective modifications, making it an invaluable precursor for constructing complex molecular architectures, including those found in bioluminescent probes, kinase inhibitors, and advanced polymers.[1][2]
It is important to address a common point of ambiguity in its naming. While the user may search for 5,6-Dibromopyrazin-2-amine , the correct IUPAC nomenclature is 3,5-dibromopyrazin-2-amine . Both names refer to the same molecule, and this guide will use the IUPAC-preferred name.
Molecular Structure
The foundational structure provides three key points for chemical modification: the nucleophilic amino group and two electrophilic carbon-bromine bonds at distinct positions on the pyrazine ring.
Caption: Structure of 3,5-dibromopyrazin-2-amine.
Physicochemical and Spectroscopic Properties
The compound is typically a white to light yellow or brown crystalline powder.[2][3] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 24241-18-7 | [4][5] |
| Molecular Formula | C₄H₃Br₂N₃ | [4][6] |
| Molecular Weight | 252.89 g/mol | [4][6] |
| IUPAC Name | 3,5-dibromopyrazin-2-amine | [4] |
| Melting Point | 114-117 °C | [2][7] |
| Appearance | White to yellow/brown powder/crystal | [2][3] |
| Solubility | Soluble in Methanol | [2][3] |
| pKa | 0.81 ± 0.10 (Predicted) | [3] |
| XLogP3 | 1.5 | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 3,5-dibromopyrazin-2-amine. While raw spectral data is often found within supplier documentation, the characteristic signatures are summarized here.
| Technique | Data Availability and Key Features | Source(s) |
| ¹H NMR | Data available. Expect a singlet for the lone aromatic proton (C6-H) and a broad singlet for the amine (-NH₂) protons. | [4][8] |
| ¹³C NMR | Data available. Expect four distinct signals for the pyrazine ring carbons. | [4][8] |
| Mass Spec. | GC-MS data available. The molecular ion peak cluster will show a characteristic isotopic pattern for two bromine atoms (m/z ~251, 253, 255). | [4] |
| IR Spectroscopy | ATR-IR data available. Expect characteristic peaks for N-H stretching (amine), C=N and C=C stretching (aromatic ring), and C-Br stretching. | [4] |
Synthesis Protocols
The most common and reliable synthesis of 3,5-dibromopyrazin-2-amine involves the direct bromination of commercially available 2-aminopyrazine. The choice of brominating agent and control of reaction conditions are crucial for achieving high yield and purity.
Protocol 1: Bromination using Br₂ in Acetic Acid
This protocol is a robust method for producing the target compound with good yield. The mechanism involves electrophilic aromatic substitution, where the pyrazine ring is activated by the amino group. Cooling is essential during the bromine addition to prevent runaway reactions and the formation of over-brominated byproducts.[2]
Caption: Workflow for the synthesis of 3,5-dibromopyrazin-2-amine.
Step-by-Step Methodology:
-
Dissolution: In a suitable reaction flask, add 2-aminopyrazine (1.0 eq) to glacial acetic acid and heat gently on a steam bath until fully dissolved.[2]
-
Buffering and Cooling: Add sodium acetate trihydrate (~2.4 eq) to the solution with stirring. Cool the mixture in an ice-salt bath to -5 °C.[2]
-
Bromination: Slowly add liquid bromine (~2.0 eq) dropwise over several hours, ensuring the temperature remains below 0 °C. Causality Note: This slow addition is critical to control the exothermic reaction and maximize selectivity for the desired dibrominated product.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.[2]
-
Work-up: Pour the reaction mixture into ice. Carefully neutralize the solution to pH 8 using concentrated aqueous ammonia. This will precipitate the crude product.[2]
-
Purification: Collect the crude solid by filtration. Recrystallize the product from methanol, using activated charcoal to remove colored impurities, to yield pure 3,5-dibromopyrazin-2-amine as colorless needles. A typical yield is around 66%.[2]
Reactivity and Chemical Transformations
The synthetic utility of 3,5-dibromopyrazin-2-amine stems from the differential reactivity of its functional groups. The two bromine atoms can be selectively addressed using modern cross-coupling methodologies, making it a powerful scaffold for building molecular complexity.
Regioselective Cross-Coupling Reactions
A key challenge and opportunity when working with this molecule is achieving regioselectivity. The bromine at the C3 position (adjacent to the amino group) and the bromine at the C5 position exhibit different electronic and steric environments.
-
Negishi Coupling for C3-Functionalization: Experimental evidence shows that the C3-bromo position is more reactive towards certain cross-coupling reactions. Specifically, a Negishi cross-coupling using an organozinc reagent can selectively functionalize the C3 position, leaving the C5-bromo intact for subsequent reactions. This selectivity is crucial for multi-step syntheses.[9][10]
-
Suzuki-Miyaura Coupling for C5-Functionalization: After the C3 position has been modified, the remaining C5-bromo is readily available for Suzuki-Miyaura cross-coupling with a wide range of boronic acids.[10][11] This two-step, regioselective approach allows for the controlled introduction of two different substituents onto the pyrazine core.
Sources
- 1. Experiment 14: Suzuki Coupling – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 2. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]
- 3. Cas 24241-18-7,2-Amino-3,5-dibromopyrazine | lookchem [lookchem.com]
- 4. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3,5-Dibromopyrazin-2-amine | 24241-18-7 | FD74817 [biosynth.com]
- 7. 2-氨基-3,5-二溴吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Crystallography Open Database: Search results [qiserver.ugr.es]
- 9. researchgate.net [researchgate.net]
- 10. C-Series Coelenterazine-Driven Bioluminescence Signature Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
